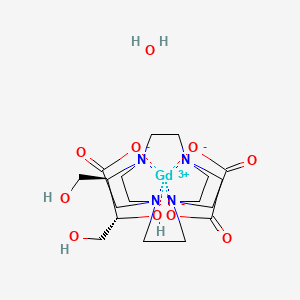

Gadobutrol (hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gadobutrol (hydrate) is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent used in diagnostic magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA). It is known for its high thermostability and proton relaxation times, which enhance the quality of imaging by providing better contrast. Gadobutrol is marketed under the trade names Gadovist™ in the European Union and Gadavist® in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadobutrol involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically includes the following steps:

Formation of the Macrocyclic Ligand: The macrocyclic ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid, is synthesized through a series of substitution reactions involving cyclocyclen and other intermediates.

Complexation with Gadolinium: The macrocyclic ligand is then complexed with gadolinium (III) ions in the presence of acetate and N,N-dimethylformamide.

Industrial Production Methods: Industrial production of gadobutrol involves high-throughput processes that ensure high purity and yield. The production method can simplify the process by forming the gadolinium complex in-situ without the need for purification of intermediates. This method also eliminates the resin purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Gadobutrol primarily undergoes complexation reactions with gadolinium ions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable macrocyclic structure.

Common Reagents and Conditions:

Reagents: Cyclocyclen, acetate, N,N-dimethylformamide, gadolinium (III) ions.

Major Products: The primary product of these reactions is the gadolinium complex of the macrocyclic ligand, which is the active component of gadobutrol used in MRI and MRA .

Scientific Research Applications

Gadobutrol is extensively used in various fields of scientific research:

Chemistry: It is used as a contrast agent in MRI to study the structure and function of chemical compounds and materials.

Biology: Gadobutrol is used in biological research to visualize and study the anatomy and physiology of living organisms.

Medicine: In clinical settings, gadobutrol is used for contrast-enhanced MRI and MRA to diagnose and monitor various medical conditions, including tumors, vascular diseases, and neurological disorders

Industry: Gadobutrol is used in the development and testing of new imaging technologies and contrast agents.

Mechanism of Action

Gadobutrol works by enhancing the contrast of MRI images. It achieves this by shortening the relaxation time of protons in tissue water, which increases the signal intensity in the MRI images. The gadolinium ion in gadobutrol interacts with water molecules, causing a change in the magnetic properties of the surrounding tissue. This interaction highlights areas with disrupted blood-brain barriers or abnormal vascularity, making it easier to detect and diagnose pathological conditions .

Comparison with Similar Compounds

Gadoterate Meglumine: Another macrocyclic gadolinium-based contrast agent used in MRI.

Gadopentetate Dimeglumine: A linear gadolinium-based contrast agent with a higher risk of nephrogenic systemic fibrosis compared to macrocyclic agents like gadobutrol.

Gadobutrol’s unique physicochemical properties make it a preferred choice for contrast-enhanced MRI and MRA, offering better image quality and safety profile compared to other gadolinium-based contrast agents .

Properties

Molecular Formula |

C18H33GdN4O10 |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate |

InChI |

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1 |

InChI Key |

LAKUDJWFTFYTQQ-FXUMYAARSA-K |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3] |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)

![10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid](/img/structure/B12305396.png)

![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)